2-(4-Morpholinyl)benzothiazole

Vue d'ensemble

Description

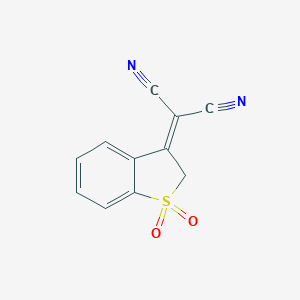

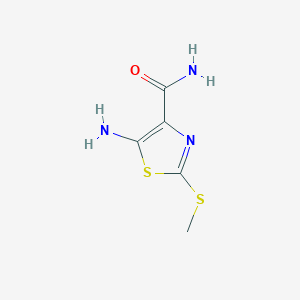

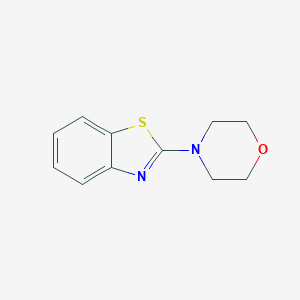

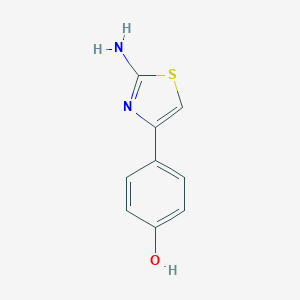

2-(4-Morpholinyl)benzothiazole is a member of benzothiazoles . It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It exists in automobile tire rubber as an impurity of a vulcanization accelerator .

Synthesis Analysis

The synthesis of 2-(4-Morpholinyl)benzothiazole and its derivatives has been a subject of research. Modern trends in synthesizing these compounds involve both conventional multistep processes and one-pot, atom economy procedures . These methods are often developed based on green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of 2-(4-Morpholinyl)benzothiazole includes a benzothiazole ring attached to a morpholine ring . The InChI string representation of the molecule is InChI=1S/C11H12N2OS/c1-2-4-10-9 (3-1)12-11 (15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 .

Physical And Chemical Properties Analysis

2-(4-Morpholinyl)benzothiazole has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has one rotatable bond .

Applications De Recherche Scientifique

Pharmaceutical Chemistry

Application Summary

2-(4-Morpholinyl)benzothiazole derivatives are extensively studied for their therapeutic potential. They are integral to the development of new drugs due to their heterocyclic scaffold which is often associated with therapeutic activity .

Methods of Application

Synthesis of these compounds typically involves reactions like diazo-coupling, Knoevenagel condensation, and microwave irradiation. The derivatives are then tested for biological activity through in vitro and in vivo assays .

Results

Recent studies have shown that certain derivatives exhibit potent anti-tubercular activity, with inhibitory concentrations comparable or superior to standard reference drugs .

Environmental Science

Application Summary

2-(4-Morpholinyl)benzothiazole is used as an indicator of tire-wear particles and road dust in urban environments, aiding in the study of microplastic pollution .

Methods of Application

Environmental samples are collected and analyzed using techniques like GC-MS, where 2-(4-Morpholinyl)benzothiazole serves as a molecular marker for identifying tire-wear particles .

Results

Studies have quantified the abundance of tire wear in various environments, providing insights into the distribution and impact of these microplastics .

Industrial Chemistry

Application Summary

In industrial applications, 2-(4-Morpholinyl)benzothiazole is utilized as a vulcanizing agent in rubber production and as a biocide in various processing industries .

Methods of Application

It is incorporated into rubber compounds and biocidal formulations, with its efficacy assessed through performance tests in the respective industrial processes .

Results

The compound has been found to improve the durability and resistance of rubber products and effectively control microbial growth in treated materials .

Analytical Chemistry

Application Summary

2-(4-Morpholinyl)benzothiazole is involved in analytical methods for detecting and quantifying benzothiazoles in biological samples, such as exhaled breath .

Methods of Application

Techniques like secondary electrospray ionization coupled to high-resolution mass spectrometry and ultra-high-performance liquid chromatography are employed .

Results

The sensitivity of these methods allows for the detection of benzothiazole derivatives in the pptv range, aiding in exposure and excretion studies .

Biochemistry

Application Summary

The compound’s derivatives are explored for their biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Methods of Application

Biochemical assays and cellular studies are conducted to evaluate the biological activities of synthesized benzothiazole derivatives .

Results

Derivatives have shown varied biological activities, with some exhibiting significant potential as antitumor and antimicrobial agents .

Medicinal Chemistry

Application Summary

2-(4-Morpholinyl)benzothiazole is a key scaffold in medicinal chemistry, forming the basis for drugs with diverse pharmacological activities .

Methods of Application

Drug design and synthesis based on the benzothiazole structure are followed by pharmacological testing to assess efficacy and safety .

Results

Newly synthesized benzothiazole-based drugs have demonstrated promising anti-tubercular and other pharmacological activities .

Safety And Hazards

The safety data sheet for a similar compound, 2-(4-Morpholinyldithio)benzothiazole, indicates that it may form combustible dust concentrations in air and can cause mechanical irritation of the eyes, skin, nose, and throat . It’s recommended to avoid breathing dust, wash hands thoroughly after handling, and not allow contaminated work clothing out of the workplace .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVJGRVEYHIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891505 | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinyl)benzothiazole | |

CAS RN |

4225-26-7 | |

| Record name | Benzothiazole, 2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)